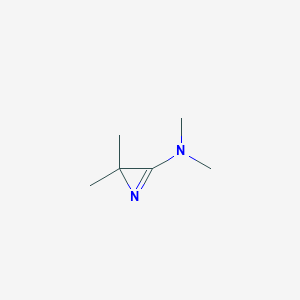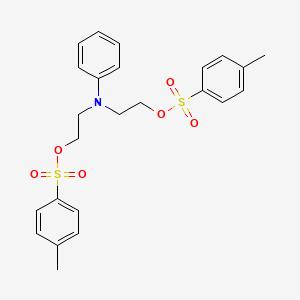
2-(Phenylimino)diethanol di-p-toluenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “NIOSH/KM2160000” is a chemical substance documented by the National Institute for Occupational Safety and Health (NIOSH). This compound is part of the NIOSH Manual of Analytical Methods (NMAM), which includes a collection of methods for sampling and analysis of contaminants in workplace air, and in the blood and urine of workers who are occupationally exposed .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation methods for “NIOSH/KM2160000” involve specific synthetic routes and reaction conditions. These methods are developed or adapted by NIOSH or its partners and evaluated according to established experimental protocols and performance criteria . The synthetic routes typically involve a series of chemical reactions under controlled conditions to ensure the purity and stability of the compound.
Industrial Production Methods: Industrial production methods for “NIOSH/KM2160000” are designed to scale up the synthesis process while maintaining the quality and consistency of the compound. These methods often involve the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to optimize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions: “NIOSH/KM2160000” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the compound’s application in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving “NIOSH/KM2160000” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of “NIOSH/KM2160000” depend on the specific reagents and conditions used. These products are typically analyzed using advanced analytical techniques to ensure their purity and structural integrity .
Wissenschaftliche Forschungsanwendungen
“NIOSH/KM2160000” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is employed in studies related to cellular processes and biochemical pathways. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. In industry, it is utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of “NIOSH/KM2160000” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions and biochemical processes. The detailed molecular mechanisms are studied using various experimental techniques to understand how the compound influences biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to “NIOSH/KM2160000” include other chemicals documented in the NIOSH Manual of Analytical Methods. These compounds share similar structural features and chemical properties, making them useful for comparative studies.
Uniqueness: The uniqueness of “NIOSH/KM2160000” lies in its specific applications and the detailed analytical methods developed for its detection and analysis. Compared to other similar compounds, “NIOSH/KM2160000” may have distinct reactivity patterns and applications in different scientific fields .
Conclusion
“NIOSH/KM2160000” is a versatile compound with significant applications in various scientific disciplines. Its detailed preparation methods, chemical reactions, and mechanism of action make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
3590-12-3 |
|---|---|
Molekularformel |
C24H27NO6S2 |
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
2-[N-[2-(4-methylphenyl)sulfonyloxyethyl]anilino]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H27NO6S2/c1-20-8-12-23(13-9-20)32(26,27)30-18-16-25(22-6-4-3-5-7-22)17-19-31-33(28,29)24-14-10-21(2)11-15-24/h3-15H,16-19H2,1-2H3 |
InChI-Schlüssel |
CATMAHFPKNTCAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCN(CCOS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


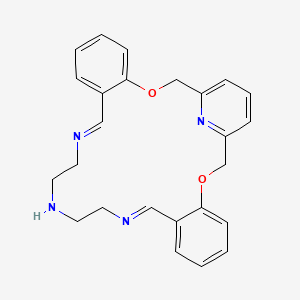
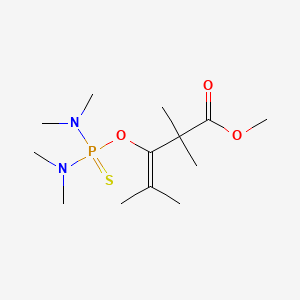
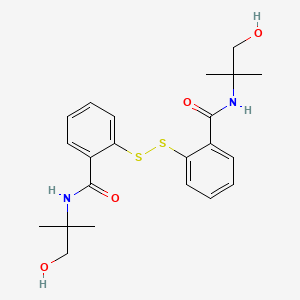
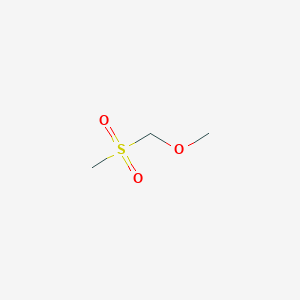
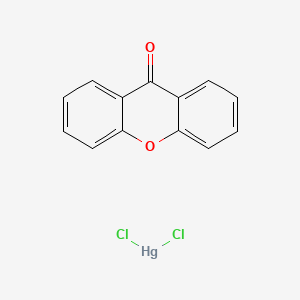
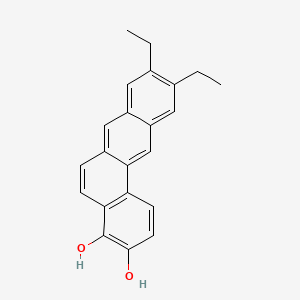
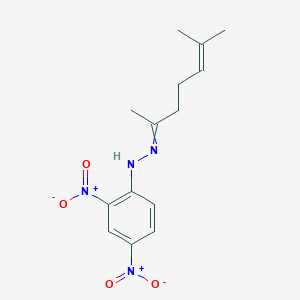


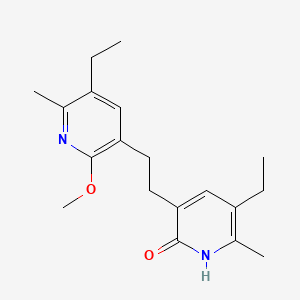
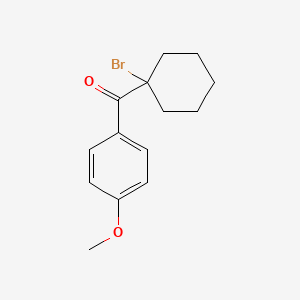
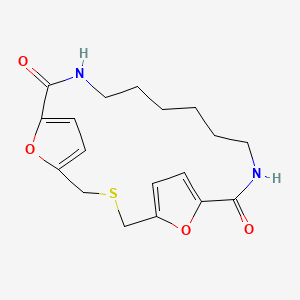
![5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12802432.png)
